molecular formula C13H13Cl2NO B1372048 2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1208739-07-4

2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

Cat. No. B1372048
CAS RN: 1208739-07-4
M. Wt: 270.15 g/mol
InChI Key: KXVWPYTVMZOAKI-UHFFFAOYSA-N
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Description

“2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” can be achieved using a synthetic method that involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate . The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acid conditions. The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is represented by the InChI code: 1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H . The molecular weight of the compound is 270.16 .


Chemical Reactions Analysis

The compound finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . The group can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting group .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The compound is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .

Scientific Research Applications

Base Catalyzed Alkylation

This compound has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . Alkylation is a process where an alkyl group is transferred from one molecule to another. It’s a key process in organic chemistry.

Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

It has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent. Contrast agents are used to improve the visibility of internal body structures in MRI scans.

Protection of Carboxyl Termini of Peptides

Although not directly related to “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride”, a similar compound “4-(Chloromethyl)pyridine hydrochloride” finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide.

Custom Synthesis and Manufacturing

This compound is available for custom synthesis and bulk manufacturing . This suggests that it could be used as a starting material or intermediate in the synthesis of other complex molecules.

Safety And Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWPYTVMZOAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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